Antepar

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203336. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

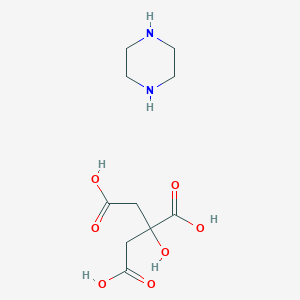

Structure

2D Structure

Properties

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.C4H10N2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-2-6-4-3-5-1/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDXALWLRYIJHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20921081 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--piperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144-29-6, 14396-16-8, 113484-97-2 | |

| Record name | Piperazine citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC203336 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine citrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--piperazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Piperazine Citrate in Nematodes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine citrate, a long-established anthelmintic, exerts its primary effect on nematodes by inducing flaccid paralysis, leading to their expulsion from the host. This technical guide provides a comprehensive overview of the core mechanism of action, focusing on the molecular interactions and physiological consequences in the nematode. It details the experimental protocols used to elucidate this mechanism, presents quantitative data from key studies, and visualizes the underlying pathways and experimental workflows.

Core Mechanism of Action: GABA Receptor Agonism

The primary target of piperazine in nematodes is the neuromuscular system.[1] It functions as a gamma-aminobutyric acid (GABA) agonist, mimicking the action of the nematode's principal inhibitory neurotransmitter.[2] This interaction is central to its paralytic effect.

Molecular Target: The Nematode GABA Receptor

Piperazine selectively targets GABA-gated chloride channels (GABAA receptors) on the muscle cells of nematodes.[2][3] In the model organism Caenorhabditis elegans, the GABA receptor subtype primarily involved in somatic muscle inhibition is the UNC-49 receptor.[4] The UNC-49 gene can produce different subunits, which assemble into heteromeric receptors in vivo.[5][6] Studies on the parasitic nematode Haemonchus contortus have also identified the UNC-49 homolog as a target for piperazine.

Signaling Pathway

The binding of piperazine to the nematode GABA receptor initiates a cascade of events leading to muscle paralysis.

References

- 1. mdpi.com [mdpi.com]

- 2. Nematode cys-loop GABA receptors: biological function, pharmacology and sites of action for anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiology of Ascaris muscle and anti-nematodal drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of the homomeric and heteromeric UNC-49 GABA receptors in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The composition of the GABA receptor at the Caenorhabditis elegans neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of the homomeric and heteromeric UNC-49 GABA receptors in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Anthelmintic Evaluation of Novel Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of novel piperazine derivatives and their evaluation for anthelmintic activity. Piperazine and its derivatives have long been a cornerstone in the treatment of helminthiasis, parasitic worm infections that affect a significant portion of the global population.[1] The versatile piperazine scaffold, a six-membered ring with two opposing nitrogen atoms, allows for extensive chemical modification, making it a prime candidate for the development of new anthelmintic agents to combat emerging drug resistance.[2][3][4]

The primary mechanism of action for piperazine-based anthelmintics involves the paralysis of the parasite.[5][6][7] These compounds act as agonists for the gamma-aminobutyric acid (GABA) receptors on the muscle cells of nematodes.[6][8][9] This interaction leads to hyperpolarization of the nerve endings and muscle cell membranes, resulting in a flaccid paralysis that prevents the worm from maintaining its position in the host's gastrointestinal tract.[6][8][9] The paralyzed worms are then expelled from the host's body through natural peristaltic movements.[6][9] The selectivity of piperazine for helminths is attributed to the difference in GABA receptor isoforms between vertebrates and invertebrates.[5]

This document outlines common synthetic strategies, detailed experimental protocols for both synthesis and in vitro evaluation, and summarizes key activity data.

I. General Workflow for Piperazine-Based Anthelmintic Drug Discovery

The process of discovering and evaluating novel piperazine-based anthelmintics follows a structured workflow, from initial molecular design to biological screening. This process is iterative, with results from biological testing often informing the design of subsequent generations of compounds.

Caption: Workflow for Synthesis and Evaluation of Piperazine Anthelmintics.

II. Synthesis of Novel Piperazine Derivatives

A common and effective strategy for synthesizing novel N,N'-disubstituted piperazine derivatives involves a two-step process. This typically includes the formation of a reactive intermediate, such as an acid chloride, followed by its reaction with a piperazine derivative.

A. Representative Synthetic Scheme

The following scheme illustrates the synthesis of 1,4-disubstituted piperazine derivatives, a common approach found in the literature.[10][11]

Caption: General scheme for the synthesis of 1,4-disubstituted piperazines.

B. Experimental Protocols

1. General Procedure for the Synthesis of Acid Chlorides (Intermediate) [10][11]

-

Reagents: Substituted carboxylic acid, thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a solution of the appropriately substituted carboxylic acid (1 equivalent) in a suitable solvent (e.g., dry benzene or dichloromethane), add a catalytic amount of DMF (1-2 drops).

-

Add thionyl chloride (1.5-2.0 equivalents) dropwise to the mixture at room temperature.

-

After the addition is complete, reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude acid chloride.

-

The crude acid chloride is often used in the next step without further purification.

-

2. General Procedure for the Synthesis of Target 1,4-Disubstituted Piperazine Derivatives [10][11][12]

-

Reagents: Substituted acid chloride, N-monosubstituted piperazine (e.g., N-methyl piperazine, N-phenyl piperazine), suitable solvent, and a base (e.g., triethylamine).

-

Procedure:

-

Dissolve the N-monosubstituted piperazine (1 equivalent) and a base like triethylamine (1.1 equivalents) in a suitable dry solvent (e.g., dichloromethane, chloroform, or acetone) in a round-bottom flask.

-

Cool the mixture in an ice bath (0-5°C).

-

Add a solution of the substituted acid chloride (1 equivalent) in the same solvent dropwise to the cooled piperazine solution with constant stirring.

-

After the addition, allow the reaction mixture to stir at room temperature for several hours (e.g., 6-12 hours) until completion, as monitored by TLC.

-

Filter the reaction mixture to remove any precipitated salts (e.g., triethylamine hydrochloride).

-

Wash the filtrate with water, followed by a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography to yield the pure target compound.

-

Characterize the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and FT-IR to confirm its structure.

-

III. Anthelmintic Activity Evaluation

The in vitro evaluation of novel compounds is a crucial first step in determining their potential as anthelmintic agents. Adult Indian earthworms, such as Eisenia fetida or Pheretima posthuma, are commonly used for these initial screenings due to their anatomical and physiological resemblance to intestinal roundworms.[13]

A. Mechanism of Action Pathway

The activity of piperazine derivatives is mediated through their agonist effects on inhibitory GABA receptors in the parasite's neuromuscular system.

Caption: Mechanism of action for piperazine-based anthelmintics.

B. Experimental Protocol: In Vitro Anthelmintic Assay [10][12][13]

-

Model Organism: Adult Indian earthworms (Eisenia fetida or Pheretima posthuma), collected from moist soil and washed with normal saline to remove fecal matter. Worms of similar size are selected for the study.

-

Materials: Petri dishes, test compounds, standard drug (e.g., Piperazine Citrate or Albendazole), control (e.g., normal saline or distilled water), warm water (50°C).

-

Procedure:

-

Prepare solutions of the test compounds and the standard drug at desired concentrations (e.g., 5 mg/mL, 10 mg/mL, 20 mg/mL) in a suitable vehicle (e.g., distilled water with a small amount of DMSO if needed for solubility).

-

Divide worms into groups, with each group containing a set number of worms (e.g., six worms).

-

Place each group of worms in a petri dish containing a specific volume (e.g., 20-50 mL) of the prepared solution: one dish for each concentration of each test compound, one for the standard drug, and one for the control vehicle.

-

Observe the worms and record two key parameters:

-

Time of Paralysis (P): Noted when no movement of any kind is observed, except when the worms are shaken vigorously.

-

Time of Death (D): Confirmed by placing the worms in warm water (50°C) and observing a complete lack of movement.

-

-

The experiment is typically performed in triplicate, and the results are expressed as the mean time for paralysis and death.

-

IV. Data Presentation

The efficacy of the synthesized compounds is determined by comparing the time taken for paralysis and death with that of a standard anthelmintic drug. The data is best presented in a tabular format for clear comparison.

Table 1: In Vitro Anthelmintic Activity of Synthesized Piperazine Derivatives

| Compound ID | Concentration (mg/mL) | Mean Time to Paralysis (min) | Mean Time to Death (min) |

| Test Cmpd 1 | 5 | Data | Data |

| Test Cmpd 2 | 5 | Data | Data |

| Test Cmpd 3 | 5 | Data | Data |

| ... | ... | ... | ... |

| Standard Drug | 5 | Data | Data |

| (Piperazine Citrate) | |||

| Control | - | No paralysis observed | No death observed |

Note: The table should be populated with experimental data. Studies have shown that novel derivatives can exhibit promising activity, sometimes comparable or superior to the reference drug at the same concentration.[10][11][12] For instance, some studies report that all investigational compounds exhibited promising anthelmintic activity at a minimal dose of 5mg/ml when compared with the reference drug Piperazine citrate.[10][11][12] More potent derivatives, such as certain benzimidazole-piperazine hybrids, have demonstrated significantly higher larvicidal efficacy than reference drugs like albendazole in specific assays.[14][15]

V. Conclusion

The piperazine scaffold remains a highly valuable and adaptable nucleus for the design and synthesis of new therapeutic agents.[1][3][4] The synthetic protocols outlined in this guide are robust and can be adapted to create large libraries of novel derivatives for screening. The in vitro anthelmintic assay using earthworms provides a reliable, preliminary method for evaluating the potential of these compounds. By systematically synthesizing derivatives and evaluating their biological activity, researchers can elucidate structure-activity relationships, leading to the identification of more potent and selective anthelmintic drugs to address the ongoing global health challenge of parasitic infections.

References

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Bentham Science [eurekaselect.com]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 7. britannica.com [britannica.com]

- 8. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]

- 10. Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents | International Journal of Research in Pharmacology & Pharmacotherapeutics [ijrpp.com]

- 11. Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents | International Journal of Research in Pharmacology & Pharmacotherapeutics [ijrpp.com]

- 12. Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents - IJPRS [ijprs.com]

- 13. ijpsonline.com [ijpsonline.com]

- 14. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Piperazine: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, has emerged as a cornerstone in medicinal chemistry. Its prevalence in a vast array of clinically successful drugs underscores its status as a "privileged scaffold" – a molecular framework that is able to provide high-affinity ligands for more than one type of receptor or enzyme target. This technical guide provides a comprehensive overview of the piperazine core in drug discovery, detailing its physicochemical properties, synthetic methodologies, and broad therapeutic applications. Quantitative data on the biological activity of various piperazine derivatives are summarized in structured tables, and detailed protocols for key experiments are provided. Furthermore, signaling pathways, experimental workflows, and structure-activity relationships are visualized through diagrams to offer a multi-faceted understanding of this versatile scaffold.

The Physicochemical and Pharmacokinetic Advantages of the Piperazine Moiety

The widespread use of the piperazine scaffold in drug design can be attributed to its unique combination of physicochemical properties that favorably influence a molecule's pharmacokinetic profile.[1][2] The two nitrogen atoms within the ring are basic, allowing for the formation of salts, which can significantly enhance aqueous solubility and facilitate formulation.[3] This basicity, characterized by two distinct pKa values, also allows for modulation of a compound's charge at physiological pH, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[4]

The piperazine ring typically adopts a chair conformation, providing a degree of conformational rigidity that can be advantageous for target binding.[1] However, it also possesses enough flexibility to allow for optimal positioning of substituents to interact with biological targets. The nitrogen atoms serve as convenient handles for chemical modification, allowing for the introduction of a wide variety of substituents to fine-tune potency, selectivity, and pharmacokinetic parameters.[5][6] This versatility has made the piperazine ring a key component in strategies to improve the drug-like properties of lead compounds.[1]

Therapeutic Applications of Piperazine-Containing Drugs

The piperazine scaffold is a key structural feature in drugs spanning a wide range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases. Its ability to interact with diverse biological targets has led to the development of numerous blockbuster drugs.[7]

Oncology

In the field of oncology, the piperazine moiety is a prominent feature in many targeted therapies, particularly tyrosine kinase inhibitors (TKIs).[8] A notable example is Imatinib , a revolutionary drug for the treatment of chronic myeloid leukemia (CML). The N-methylpiperazine group in imatinib is crucial for its bioavailability and cellular activity.[8] Other examples of piperazine-containing anticancer agents include Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR).[9]

Table 1: In Vitro Anticancer Activity of Selected Piperazine-Containing Compounds

| Compound | Target(s) | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Imatinib | Bcr-Abl, c-Kit, PDGFR | K562 (CML) | 0.25 | [9] |

| Gefitinib | EGFR | A549 (Lung) | 0.015 | [9] |

| Erlotinib | EGFR | NCI-H358 (Lung) | 0.04 | [9] |

| Sunitinib | VEGFR, PDGFR, c-Kit | 786-O (Renal) | 0.01 | [9] |

| Vindoline-piperazine conjugate 23 | Tubulin | MDA-MB-468 (Breast) | 1.00 | [1][4] |

| Vindoline-piperazine conjugate 25 | Tubulin | HOP-92 (Non-small cell lung) | 1.35 | [1][4] |

| Alepterolic acid derivative 3n | Not specified | MDA-MB-231 (Triple-negative breast) | 5.55 | [2] |

| Bergenin hybrid 107 | Tyrosine kinase | HepG-2 (Liver) | 0.06 | [10] |

| Bergenin hybrid 108 | Tyrosine kinase | HepG-2 (Liver) | 0.03 | [10] |

| Bergenin hybrid 109 | Tyrosine kinase | HepG-2 (Liver) | 0.06 | [10] |

Central Nervous System (CNS) Disorders

Piperazine derivatives have a long history of use in the treatment of CNS disorders, including psychosis, depression, and anxiety.[10] Many atypical antipsychotics, such as Aripiprazole and Olanzapine , incorporate a piperazine ring, which is crucial for their interaction with dopamine and serotonin receptors.[3][11] The ability of the piperazine scaffold to serve as a versatile linker allows for the precise positioning of pharmacophoric groups that modulate the activity of these key neurotransmitter systems.[12] Furthermore, the physicochemical properties of the piperazine moiety can be tuned to optimize blood-brain barrier penetration, a critical requirement for CNS-active drugs.[13]

Table 2: Binding Affinities (Ki, nM) of Selected Piperazine-Containing CNS Drugs at Dopamine and Serotonin Receptors

| Compound | D2 Receptor Ki (nM) | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Reference(s) |

| Aripiprazole | 0.34 | 1.7 | 3.4 | [11] |

| Olanzapine | 1.1 | >1000 | 4 | [14] |

| Clozapine | 126 | 17 | 13 | [15] |

| Risperidone | 3.1 | 190 | 0.16 | [15] |

| Ziprasidone | 0.9 | 3.4 | 0.4 | [15] |

| Quetiapine | 337 | 81 | 118 | [15] |

Infectious Diseases

The piperazine scaffold is also an important pharmacophore in the development of anti-infective agents. Fluoroquinolone antibiotics, such as Ciprofloxacin and Levofloxacin , feature a piperazine substituent that enhances their antibacterial spectrum and pharmacokinetic properties.[16] The piperazine ring has been incorporated into a wide range of compounds with antibacterial, antifungal, antiviral, and antiparasitic activities.

Table 3: Minimum Inhibitory Concentrations (MIC, µg/mL) of Selected Piperazine-Containing Antimicrobial Agents

| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference(s) |

| Ciprofloxacin | 0.5 - 2 | 0.015 - 1 | 0.25 - 4 | - | [16] |

| Levofloxacin | 0.25 - 1 | 0.06 - 0.5 | 1 - 8 | - | [16] |

| Piperazine-Thiadiazole Derivative 6c | 16 | 8 | - | - | [17] |

| Piperazine-Thiadiazole Derivative 6d | 16 | - | - | - | [17] |

| Piperazine-Thiadiazole Derivative 7b | - | - | - | - | [17] |

| Piperazine-based chalcone | - | Potent | - | 2.22 | |

| Sparfloxacin derivative | 1-5 | Poor activity | Poor activity | - | |

| Gatifloxacin derivative | 1-5 | Poor activity | Poor activity | - |

Synthesis of Piperazine Derivatives

The synthesis of piperazine-containing molecules can be broadly categorized into two approaches: modification of a pre-existing piperazine ring or the de novo construction of the piperazine core.

Functionalization of the Piperazine Ring

The most common strategy involves the N-alkylation or N-arylation of piperazine or its derivatives.[18]

-

N-Alkylation: This is typically achieved through nucleophilic substitution of an alkyl halide or by reductive amination of an aldehyde or ketone.[18]

-

N-Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of N-arylpiperazines.[18] Aromatic nucleophilic substitution (SNAr) can also be employed when the aromatic ring is sufficiently electron-deficient.[18]

De Novo Synthesis of the Piperazine Core

While less common in late-stage drug development due to the commercial availability of diverse piperazine building blocks, de novo synthesis is important for accessing novel, highly substituted piperazine scaffolds. Common methods include the cyclization of appropriately substituted diamines or amino alcohols.[19]

Experimental Protocols

Detailed Synthesis of Aripiprazole[8][12][22]

Aripiprazole is a widely used atypical antipsychotic. A common synthetic route involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.

Materials:

-

7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

-

1-(2,3-dichlorophenyl)piperazine

-

Sodium carbonate (Na₂CO₃)

-

Ethanol

-

Water

Procedure:

-

To a suspension of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (0.1 M) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (0.1 M) in technical ethanol (300 mL), add powdered anhydrous sodium carbonate (0.2 M).

-

Reflux the mixture for 12 hours.

-

Filter the resulting solid and resuspend it in technical ethanol (50 mL).

-

Reflux the suspension for 10 minutes.

-

Filter the insoluble inorganic residue.

-

Combine the two filtrates, reflux, and then allow to cool to room temperature for crystallization over 12 hours.

-

Filter the crystalline aripiprazole and dry to obtain the final product.

In Vitro Dopamine D2 Receptor Binding Assay[21][23]

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

-

Membrane preparation from cells expressing the human dopamine D2 receptor

-

Radioligand: [³H]Spiperone

-

Non-specific binding control: Haloperidol (10 µM)

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Test compound (piperazine derivative)

-

96-well microplates

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Filtration apparatus (cell harvester)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

In a 96-well plate, set up the following in triplicate:

-

Total binding: 50 µL assay buffer, 50 µL [³H]Spiperone, 100 µL membrane preparation.

-

Non-specific binding: 50 µL haloperidol (10 µM final concentration), 50 µL [³H]Spiperone, 100 µL membrane preparation.

-

Competition: 50 µL of test compound at various concentrations, 50 µL [³H]Spiperone, 100 µL membrane preparation.

-

-

Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Structure-Activity Relationships

The therapeutic effects of piperazine-containing drugs are mediated through their interaction with specific signaling pathways. For instance, atypical antipsychotics modulate dopaminergic and serotonergic signaling in the brain.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US7329747B2 - Synthesis of olanzapine and intermediates thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. marxify.pages.dev [marxify.pages.dev]

- 9. researchgate.net [researchgate.net]

- 10. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 12. researchgate.net [researchgate.net]

- 13. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]

- 14. WO2009000067A1 - Improved processes for the synthesis of olanzapine - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. bmglabtech.com [bmglabtech.com]

- 19. ptfarm.pl [ptfarm.pl]

An In-Depth Technical Guide to the GABAergic Activity of Piperazine Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine and its analogs represent a versatile class of compounds with significant pharmacological activities, particularly on neurotransmitter systems.[1] This guide focuses on their interaction with the γ-aminobutyric acid (GABA) system, the primary inhibitory network in the central nervous system (CNS). Many piperazine derivatives, including some clinically used antidepressants and antipsychotics, exhibit modulatory effects on GABA-A receptors.[1][2] This document provides a comprehensive overview of the structure-activity relationships, quantitative pharmacological data, and experimental protocols relevant to the investigation of these compounds. It aims to serve as a technical resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the GABAergic system.

Introduction to GABAergic Signaling and Piperazine Analogs

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian brain.[3] Its signaling is primarily mediated by GABA-A receptors, which are ligand-gated ion channels permeable to chloride ions (Cl⁻).[4] Upon GABA binding, the channel opens, leading to an influx of Cl⁻, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.[4] This mechanism is a crucial target for a wide range of therapeutic agents, including anxiolytics, sedatives, and anticonvulsants.[5]

The piperazine moiety is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions.[1] This structure is a common scaffold in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to be readily modified to interact with various biological targets.[6] A number of N-aryl piperazine derivatives have been identified as antagonists or modulators of the GABA-A receptor, suggesting a novel mechanism of action that could contribute to their overall psychoactive profiles.[1][2]

Mechanism of Action at the GABA-A Receptor

Piperazine analogs primarily interact with the GABA-A receptor, a heteropentameric complex typically composed of α, β, and γ subunits.[4] The primary mode of action observed for many psychoactive piperazine derivatives is antagonism of the GABA-evoked ion current.[2] This means they inhibit the receptor's function, which can lead to a net increase in neuronal excitability. This antagonistic action could indirectly contribute to the known effects of these compounds on catecholamine levels.[2]

Below is a diagram illustrating the canonical GABAergic signaling pathway and the antagonistic effect of certain piperazine analogs.

Quantitative Data: GABA-A Receptor Activity

The inhibitory activity of various piperazine analogs has been quantified using electrophysiological techniques on human α1β2γ2 GABA-A receptors expressed in Xenopus oocytes.[2] The following table summarizes the inhibitory potency (IC₂₀ values) for a range of these compounds. A lower IC₂₀ value indicates higher potency.

| Compound | Abbreviation | IC₂₀ (μM) | Maximum Inhibition (at 1mM) |

| 1-(2-chlorophenyl)piperazine | 2CPP | 46 | ~90% |

| 1-(3-methoxyphenyl)piperazine | 3MPP | 114 | ~85% |

| 1-(4-chlorophenyl)piperazine | 4CPP | 129 | ~90% |

| 1-(4-methoxyphenyl)piperazine | 4MPP | 134 | ~85% |

| 1-(2-methylbenzyl)piperazine | 2MBP | 148 | ~60% |

| 1-(3-chlorophenyl)piperazine | 3CPP | 150 | ~80% |

| 1-phenylpiperazine | PP | 196 | ~70% |

| 1-(4-fluorophenyl)piperazine | 4FPP | 204 | ~75% |

| 1-(2-methoxyphenyl)piperazine | 2MPP | 227 | ~85% |

| 1-(3-(Trifluoromethyl)phenyl)piperazine | TFMPP | 240 | ~65% |

| 1-(3-methylbenzyl)piperazine | 3MBP | 260 | ~60% |

| 1-Benzylpiperazine | BZP | 416 | ~50% |

Data sourced from Schmeink et al. (2015).[2] The study demonstrates that chlorophenylpiperazines are the most potent antagonists among the tested derivatives.[2]

Experimental Protocols

The characterization of the GABAergic activity of piperazine analogs involves a combination of in vitro and ex vivo techniques.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This is the gold-standard method for studying the function of ligand-gated ion channels like the GABA-A receptor.[2][7]

Objective: To measure the ion current flowing through GABA-A receptors in response to GABA application and to quantify the modulatory (in this case, inhibitory) effect of piperazine analogs.

Methodology:

-

Receptor Expression: Human GABA-A receptor subunit (e.g., α1, β2, γ2s) cRNAs are injected into Xenopus laevis oocytes. The oocytes are then incubated for several days to allow for the expression and assembly of functional receptors on the cell membrane.[2][8]

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a saline solution (frog Ringer's solution).

-

Two microelectrodes are inserted into the oocyte: one to measure the membrane potential (voltage electrode) and one to inject current (current electrode).

-

The membrane potential is "clamped" at a fixed value (e.g., -70 mV) by the amplifier.

-

-

Compound Application:

-

A baseline current is established.

-

GABA is applied at a concentration that elicits a submaximal response (e.g., EC₁₀-EC₂₀) to evoke an inward chloride current (IGABA).

-

The piperazine analog is then co-applied with GABA, and the change in the GABA-evoked current is measured.

-

-

Data Analysis: Concentration-response curves are generated by applying various concentrations of the piperazine analog to determine its IC₅₀ (concentration causing 50% inhibition) or IC₂₀ value.[2]

Radioligand Binding Assays

Binding assays are used to determine the ability of a compound to physically interact with a receptor. For GABA-A modulators, a common assay uses [³⁵S]TBPS, a radioligand that binds within the chloride ion channel.

Objective: To assess if piperazine analogs displace [³⁵S]TBPS, which can indicate an interaction with the receptor complex, often as a non-competitive antagonist or allosteric modulator.[1]

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate cell membranes rich in GABA-A receptors.

-

Incubation: The membranes are incubated with the radioligand ([³⁵S]TBPS) and varying concentrations of the test compound (piperazine analog).

-

Separation: The mixture is filtered to separate the membranes (with bound radioligand) from the unbound radioligand in the solution.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The ability of the test compound to inhibit the binding of the radioligand is used to calculate its affinity (Ki or IC₅₀).

Structure-Activity Relationships (SAR)

The data presented in Section 3 allows for the deduction of preliminary structure-activity relationships:

-

Aromatic Substitution: The nature and position of the substituent on the phenyl ring are critical for potency.[2]

-

Halogens: Chloro-substitutions (e.g., 2CPP, 4CPP) generally confer the highest potency as GABA-A receptor antagonists.[2]

-

Methoxy Groups: Methoxy-substitutions (e.g., 3MPP, 4MPP) also result in relatively high potency.[2]

-

Linker: The type of linker between the piperazine ring and the aromatic group (e.g., a direct bond vs. a benzyl group) influences activity. Direct N-aryl substitution appears more favorable for potent antagonism than a benzyl linker (e.g., compare 2CPP to 2MBP).[2]

Conclusion and Future Directions

Piperazine analogs constitute an important class of compounds with demonstrable activity at GABA-A receptors, typically as antagonists.[2] The structure of the aryl substituent is a key determinant of inhibitory potency. The data and protocols outlined in this guide provide a framework for the continued investigation and development of piperazine-based compounds targeting the GABAergic system. Future research should focus on elucidating the precise binding site on the GABA-A receptor complex, exploring a wider range of piperazine scaffolds to refine SAR, and conducting in vivo studies to correlate GABAergic activity with behavioral outcomes. This will be crucial for translating in vitro findings into potential therapeutic applications for a variety of neurological and psychiatric disorders.

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABAergic signaling beyond synapses: an emerging target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antagonistic action of pitrazepin on human and rat GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Piperazine as an Anthelmintic: A Technical Guide

Abstract

Piperazine, a simple six-membered heterocyclic compound, holds a significant place in the history of anthelmintic chemotherapy. Initially explored for its uric acid-dissolving properties, its potent and selective action against intestinal nematodes, particularly Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm), led to its widespread adoption in both human and veterinary medicine in the mid-20th century. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and mechanism of action of piperazine as an anthelmintic. It summarizes key efficacy data, details the experimental protocols that elucidated its function, and presents its mechanism and development pathway through structured visualizations.

Discovery and Historical Development

Piperazine was first introduced to medicine not as a worming agent, but as a solvent for uric acid.[1][2] Its journey into anthelmintic therapy began in the early 20th century, with Bayer marketing it for this purpose.[3] However, its widespread use took off around 1950, when it was formally introduced into human medicine, followed shortly by its application in veterinary medicine.[1][4] Initial studies in the 1950s demonstrated its effectiveness and patient acceptance, as individuals could observe the expulsion of roundworms.[2]

The drug's primary appeal was its high efficacy against specific common parasites and a wide margin of safety, which made it suitable for mass treatment programs, especially in regions where parasitic infections were endemic.[2][5] It became a staple treatment for ascariasis and enterobiasis for several decades.[5] While it has been largely superseded in human medicine by newer, broad-spectrum anthelmintics like mebendazole and pyrantel pamoate, piperazine remains a valuable and inexpensive alternative in certain contexts and is still used in veterinary practice.[4][6]

A logical timeline of the key events in the history of piperazine's use as an anthelmintic is outlined below.

Synthesis and Chemical Properties

Piperazine (C₄H₁₀N₂) is a saturated organic heteromonocyclic compound consisting of a six-membered ring with two nitrogen atoms at opposite positions.[1] It is typically synthesized through a high-pressure, catalyst-aided reaction of ethanolamine with ammonia.[7] This process yields a mixture of ethylenamines, from which piperazine is isolated via distillation.[3][7] For pharmaceutical use, piperazine is commonly prepared as a salt, such as piperazine citrate, adipate, or phosphate, which are water-soluble and readily absorbed from the intestine.[2][3][8]

Mechanism of Action: Flaccid Paralysis

Piperazine's anthelmintic action is highly specific to the neuromuscular system of susceptible nematodes.[5] It functions as a potent agonist of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[3][9][10]

The mechanism proceeds as follows:

-

GABA Receptor Binding : Piperazine binds directly and selectively to GABA-gated chloride ion channels on the muscle cell membranes of nematodes.[1][6][9]

-

Hyperpolarization : This binding mimics and enhances the effect of GABA, causing an increased influx of chloride ions (Cl⁻) into the muscle cell.[9][11]

-

Inhibition of Nerve Impulses : The influx of negative ions leads to hyperpolarization of the nerve ending and muscle membrane, making it less excitable and unresponsive to contractile stimuli like acetylcholine.[11][12][13]

-

Flaccid Paralysis : The resulting neuromuscular block leads to a state of flaccid paralysis in the worm.[1][2][6]

-

Expulsion : Unable to maintain its position within the host's gastrointestinal tract, the paralyzed worm is dislodged and expelled from the body by normal intestinal peristalsis.[5][9][14]

This mechanism is selectively toxic to helminths because vertebrates primarily use GABA in the central nervous system (CNS), which piperazine does not readily cross, and the isoform of the nematode's neuromuscular GABA receptor differs from that of vertebrates.[3][5]

The signaling pathway for piperazine's action at the nematode neuromuscular junction is depicted below.

Quantitative Efficacy and Dosage Data

Piperazine has demonstrated high efficacy against Ascaris lumbricoides and Enterobius vermicularis. Cure rates and dosages vary depending on the treatment regimen (single vs. multi-day course) and the intensity of the infection.

Table 1: Efficacy of Piperazine in Human Ascariasis

| Study Population | Regimen | Parasite | Cure Rate | Reference |

| 80 Patients | Single dose (2.5-3 g piperazine citrate) | Ascaris | 84.6% (22/26 followed up) | [15] |

| 7-day course (0.75-1.5 g daily) | Ascaris | 100% (20/20 followed up) | [15] | |

| 185 Children | Single dose, twice in 2 weeks | A. lumbricoides (Low infection) | 53% | [16] |

| Single dose, twice in 2 weeks | A. lumbricoides (Moderate infection) | 31% | [16] | |

| Single dose, twice in 2 weeks | A. lumbricoides (Heavy infection) | 36% | [16] |

Table 2: Efficacy of Piperazine in Veterinary Medicine

| Host | Regimen | Parasite(s) | Efficacy | Reference |

| Pigs (naturally infected) | 200 mg/kg piperazine dihydrochloride (oral) | Ascaris suum & Oesophagostomum spp. | 99-100% | [17] |

Table 3: Pharmacokinetic Parameters of Piperazine in Children

| Parameter | Value / Observation | Reference |

| Bioavailability | ||

| Neonates (0-28 days) | 30-40% | [18] |

| Children (2-12 years) | 70-85% (25% greater than adults) | [18] |

| Intestinal Lumen Concentration | ||

| Peak (Duodenum/Jejunum) | 35-50 µg/mL at 2-3 hours post-dose | [18] |

| Sustained (Colon) | 12-18 µg/mL for 8-12 hours | [18] |

| Effective Concentration | ||

| Paralytic (in Ascaris tissue) | 8-12 µg/g | [18] |

Experimental Protocols

The elucidation of piperazine's anthelmintic properties relied on a combination of in vivo trials, in vitro assays, and electrophysiological studies.

In Vivo Efficacy Trials

In vivo studies are essential for determining the clinical efficacy and safety of an anthelmintic.

-

Objective : To assess the efficacy of a drug against a parasitic infection in a living host.

-

General Protocol :

-

Subject Selection : A cohort of naturally or experimentally infected hosts (e.g., humans, pigs, mice) is selected.[17][19]

-

Pre-Treatment Assessment : The baseline parasite burden is established, typically by counting parasite eggs per gram of feces (EPG).[16][17]

-

Randomization : Subjects are randomly assigned to a treatment group (receiving piperazine) or a control group (receiving a placebo).[16]

-

Drug Administration : The drug is administered according to a specified dosage and schedule. For piperazine, this is typically an oral dose.[17]

-

Post-Treatment Assessment : After a set period, the parasite burden is re-evaluated. This can be done by:

-

Efficacy Calculation : Efficacy is calculated as the percentage reduction in worm or egg count in the treated group compared to the control group.

-

In Vitro Anthelmintic Assays

In vitro assays provide a controlled environment to study the direct effect of a compound on a parasite, crucial for initial screening and mechanism-of-action studies.[20]

-

Objective : To determine the direct paralytic or lethal effect of a compound on helminths outside of a host.

-

Adult Worm Motility Assay Protocol :

-

Parasite Collection : Adult worms (e.g., Ascaris suum) are collected from the intestines of freshly slaughtered hosts.[21]

-

Preparation : Worms are washed and maintained in a suitable physiological solution, such as Phosphate Buffered Saline (PBS), at host body temperature (e.g., 37°C).[19]

-

Exposure : Worms are placed in petri dishes containing the physiological solution with varying concentrations of piperazine. A control group is maintained in the solution without the drug.[19]

-

Observation : The motility of the worms is observed at regular intervals. The time to paralysis (cessation of movement) and/or death is recorded.[19]

-

Electrophysiological Studies

These highly technical experiments were critical in defining piperazine's precise mechanism at the cellular level.

-

Objective : To measure the electrical properties of nematode muscle cells and determine how they are affected by piperazine.

-

Protocol (based on studies on Ascaris muscle cells) :

-

Preparation : Muscle cells from Ascaris are dissected and prepared for electrophysiological recording.[11][13]

-

Recording : Microelectrodes are inserted into a single muscle cell to measure its resting membrane potential and any spontaneous electrical activity (spikes). Ascaris muscle cells have a resting potential of about -30 mV and exhibit rhythmic spikes.[11][13]

-

Piperazine Application : Piperazine is added to the solution bathing the muscle cell preparation. In some experiments, it is applied directly to specific regions of the cell (e.g., the synaptic region) via electrophoretic application.[13]

-

Measurement : Changes in the membrane potential and spike activity are recorded. Studies showed that piperazine caused the resting potential to increase (hyperpolarize) to over -40 mV and suppressed the pacemaker spike activity.[11][13]

-

Ion Dependency Test : To confirm the role of chloride ions, experiments are repeated in a low-chloride medium (where chloride is replaced by a non-penetrating anion). The hyperpolarizing effect of piperazine was shown to be dependent on the extracellular chloride concentration, confirming its action on Cl⁻ channels.[13]

-

The general workflow for screening and developing an anthelmintic drug like piperazine is shown below.

Conclusion

The story of piperazine is a classic chapter in the field of pharmacology and global health. Its discovery as an anthelmintic provided a safe, effective, and inexpensive tool that significantly reduced the burden of common nematode infections for millions of people worldwide. The investigation into its mechanism of action not only explained its clinical efficacy but also provided fundamental insights into the neuromuscular physiology of nematodes, revealing the GABA receptor as a key therapeutic target. While newer drugs have since taken its place at the forefront of treatment, the history and science of piperazine provide a foundational case study for researchers and drug development professionals in the ongoing search for novel antiparasitic agents.

References

- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. Piperazine | drug | Britannica [britannica.com]

- 5. What is Piperazine used for? [synapse.patsnap.com]

- 6. Control of nematode parasites with agents acting on neuro-musculature systems: Lessons for neuropeptide ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperazine: Synthesis, Dosage & Structure | Study.com [study.com]

- 8. nbinno.com [nbinno.com]

- 9. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 10. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]

- 11. MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmacy180.com [pharmacy180.com]

- 13. Mechanism of the paralysing action of piperazine on ascaris muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Piperazine Use in a Case of Recurrent Entero-biliary Ascariasis [japi.org]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. Single dose piperazine therapy for Ascaris lumbricoides: an unsuccessful method of promoting growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Efficacy of piperazine dihydrochloride against Ascaris suum and Oesophagostomum species in naturally infected pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. media.neliti.com [media.neliti.com]

- 19. In vitro and in vivo anthelmintic efficacy of two pentacyclic triterpenoids, ursolic acid and betulinic acid against mice pinworm, Syphacia obvelata - PMC [pmc.ncbi.nlm.nih.gov]

- 20. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Vitro Anthelmintic Activity of Crude Extracts of Artemisia herba-alba and Punica granatum against Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

The Phenylpiperazine Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The phenylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of biological targets. Its unique structural and physicochemical properties have established it as a cornerstone in the development of therapeutics for central nervous system (CNS) disorders, oncology, and infectious diseases. This in-depth technical guide delineates the core structure-activity relationships (SAR) of phenylpiperazine derivatives, providing a foundation for rational drug design and optimization. The following sections offer a detailed exploration of their interactions with key biological targets, supported by quantitative data, experimental protocols, and visual representations of relevant signaling pathways and workflows.

Phenylpiperazine Derivatives in Oncology

Phenylpiperazine-based compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. Their efficacy is largely attributed to the inhibition of critical enzymes and receptors involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.

Targeting the Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane protein that plays a pivotal role in regulating cell growth and differentiation.[1] Its aberrant activation is a key driver in numerous cancers. Phenylpiperazine derivatives have been developed as potent EGFR tyrosine kinase inhibitors (TKIs).

Structure-Activity Relationship:

The general pharmacophore for phenylpiperazine-based EGFR inhibitors consists of three key components: the phenylpiperazine core, a hinge-binding motif, and a linker connecting the two.

-

Phenylpiperazine Core: This portion of the molecule typically interacts with the solvent-exposed region of the ATP-binding pocket. Substitutions on the phenyl ring can modulate the compound's physicochemical properties, such as solubility and metabolic stability.

-

Hinge-Binding Motif: This is often a heterocyclic ring system, such as a quinazoline or pyrimidine, which forms crucial hydrogen bonds with the hinge region of the EGFR kinase domain.

-

Linker: The nature and length of the linker are critical for optimal positioning of the molecule within the active site.

Quantitative Data for EGFR Inhibitors:

| Compound ID | Phenylpiperazine Substitution | Hinge-Binding Motif | Linker | Target Cell Line | IC50 (µM) | Reference |

| 3p | Unsubstituted | N-(4,6-dimethoxypyrimidin-2-yl) | -2-(piperazin-1-yl)acetamide | MCF-7 | 0.22 | [1] |

| HeLa | 0.08 | [1] | ||||

| A549 | 0.05 | [1] |

Signaling Pathway:

Caption: EGFR Signaling Pathway and Inhibition by Phenylpiperazine Derivatives.

Targeting Topoisomerase II

Topoisomerase II (Topo II) is a nuclear enzyme that plays a crucial role in DNA replication and chromosome segregation.[2] Phenylpiperazine derivatives have been designed as Topo II inhibitors, leading to DNA damage and apoptosis in cancer cells.

Structure-Activity Relationship:

The anticancer activity of these derivatives is influenced by the nature of the substituents on the phenyl ring. For instance, the introduction of electron-withdrawing groups like chlorine or trifluoromethyl at the meta and para positions of the phenyl ring has been shown to enhance cytotoxic activity.[3][4]

Quantitative Data for Topoisomerase II Inhibitors:

| Compound ID | Phenylpiperazine Substitution | Other Substituents | Target Cell Line | Cytotoxicity (IC50, µM) | Reference |

| BS130 | 3,4-dichloro | 1,2-benzothiazine | MCF7 | > Doxorubicin | [4] |

| BS230 | 3,4-dichloro | 1,2-benzothiazine, 4-chlorobenzoyl | MCF7 | > Doxorubicin | [4] |

| BS62 | 3-trifluoromethyl | 1,2-benzothiazine | MCF7 | Comparable to Doxorubicin | [3] |

Mechanism of Action:

Caption: Mechanism of Topoisomerase II Inhibition.

Phenylpiperazine Derivatives as Central Nervous System (CNS) Agents

The phenylpiperazine scaffold is a well-established pharmacophore for CNS-active compounds, particularly those targeting serotonergic and dopaminergic receptors.[5]

Targeting Serotonin 5-HT1A Receptors

The 5-HT1A receptor is a subtype of serotonin receptor implicated in the modulation of mood and anxiety. Phenylpiperazine derivatives are among the most extensively studied 5-HT1A receptor ligands.

Structure-Activity Relationship:

-

Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are critical for affinity and selectivity. Ortho-substitution with a group having a negative potential is generally favorable for affinity.[2] The meta position appears to be important for selectivity over α1-adrenergic receptors.[2]

-

Piperazine Ring: Both nitrogen atoms of the piperazine ring are generally considered essential for potent activity.

-

Terminal Moiety: The group attached to the N4 position of the piperazine ring significantly influences the pharmacological profile (agonist, antagonist, or partial agonist).

Quantitative Data for 5-HT1A Receptor Ligands:

| Compound Class | Phenyl Ring Substitution | Terminal Moiety | Receptor Affinity (Ki, nM) | Reference |

| Bicyclohydantoin-phenylpiperazines | Varied (ortho, meta, para) | Bicyclohydantoin | Varies with substitution | [2] |

| Tetrahydroisoquinolines | Unsubstituted | N-(3-phenylpropyl) | Equipotent to 1-phenylpiperazine | [6] |

| Tetrahydroisoquinolines | Unsubstituted | N-[(E)-cinnamyl] | Equipotent to 1-phenylpiperazine | [6] |

Signaling Pathway:

Caption: 5-HT1A Receptor Signaling Pathway.

Targeting α1-Adrenergic Receptors

α1-Adrenergic receptors are involved in various physiological processes, including the regulation of blood pressure and smooth muscle contraction. Phenylpiperazine derivatives are known to act as antagonists at these receptors.

Structure-Activity Relationship:

A SAR study of phenylpiperazine derivatives of phenytoin indicated that compounds with 2-alkoxyphenylpiperazine moieties and a methyl or 2-methylpropionate substituent at the 3-N position of the hydantoin ring exhibit the highest affinity for α1-adrenoceptors.[7] The exchange of the 2-alkoxyphenyl group with a 2-furoyl or 2-pyridyl group significantly reduces affinity.[7]

Quantitative Data for α1-Adrenoceptor Antagonists:

| Compound Series | Key Structural Features | Receptor Affinity | Reference |

| Phenylpiperazine derivatives of phenytoin | 2-alkoxyphenylpiperazine, N-methyl/2-methylpropionate hydantoin | Nanomolar to submicromolar range | [7] |

Signaling Pathway:

Caption: α1-Adrenoceptor Signaling Pathway and Antagonism.

Phenylpiperazine Derivatives as Antimicrobial Agents

The increasing prevalence of antimicrobial resistance necessitates the development of novel therapeutic agents.[8] Phenylpiperazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[9][10]

Structure-Activity Relationship:

The antimicrobial efficacy of phenylpiperazine derivatives is highly dependent on the substitution pattern. The incorporation of electron-withdrawing groups such as chloro, bromo, or nitro has been shown to enhance antibacterial activity.[8] Conversely, electron-donating groups often lead to a reduction in potency.[8]

Quantitative Data for Antimicrobial Phenylpiperazine Derivatives:

| Compound | Target Organism | MIC (µM) | Reference |

| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.4 | [9] |

| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.0 | [9] |

| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. marinum | 15.0 | [9] |

| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | F. avenaceum | 14.2 | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of phenylpiperazine derivatives, serving as a practical guide for researchers.

General Synthesis of Phenylpiperazine Derivatives

A common method for the synthesis of 1-arylpiperazines is the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of an aryl halide with piperazine.

Experimental Workflow:

Caption: General Experimental Workflow for Phenylpiperazine Synthesis.

Protocol: Synthesis of 1-Phenylpiperazine via Buchwald-Hartwig Amination

-

To an oven-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol), a suitable ligand (e.g., BINAP, 0.03 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol).

-

Add piperazine (1.2 mmol) and anhydrous toluene (10 mL) to the flask.

-

Add the aryl halide (e.g., bromobenzene, 1.0 mmol) to the mixture.

-

Heat the reaction mixture to 100 °C and stir for 18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 1-phenylpiperazine derivative.

Biological Evaluation Protocols

Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

-

Compound Preparation: Prepare serial dilutions of the phenylpiperazine test compounds in the appropriate kinase buffer.

-

Kinase Reaction:

-

Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 10 µL of a solution containing the purified EGFR enzyme and a suitable substrate in kinase buffer.

-

Initiate the reaction by adding 10 µL of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Protocol: 5-HT1A Receptor Binding Assay (Competition)

This assay determines the affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.

-

Membrane Preparation: Prepare cell membranes from a source expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT), and the membrane preparation.

-

Non-specific Binding: Add assay buffer, the radioligand, the membrane preparation, and a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).

-

Test Compound: Add serial dilutions of the phenylpiperazine test compound, the radioligand, and the membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand. Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

-

Compound Preparation: Dissolve the phenylpiperazine derivatives in a suitable solvent (e.g., DMSO) and prepare serial two-fold dilutions in Mueller-Hinton broth.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 1 x 10^8 CFU/mL for bacteria).

-

Inoculation: Add 0.1 mL of the inoculum to each tube containing the diluted compounds.

-

Incubation: Incubate the tubes at 37°C for 24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion

The phenylpiperazine scaffold continues to be a highly fruitful starting point for the design and development of novel therapeutic agents. A thorough understanding of the structure-activity relationships for different biological targets is paramount for the successful optimization of lead compounds. This guide provides a foundational overview of the SAR for phenylpiperazine derivatives in oncology, CNS disorders, and infectious diseases, supplemented with practical experimental protocols and visual aids to facilitate further research and development in this exciting area of medicinal chemistry. The modular nature of the phenylpiperazine core ensures that it will remain a relevant and adaptable platform for the discovery of new drugs for the foreseeable future.

References

- 1. benchchem.com [benchchem.com]

- 2. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Chemical Properties of Piperazine Citrate for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and pharmacological properties of piperazine citrate. The information presented is intended to support research and development activities by offering detailed data, experimental methodologies, and visual representations of its mechanism of action.

Core Chemical and Physical Properties

Piperazine citrate is an organic salt formed from the reaction of piperazine and citric acid.[1] It is widely utilized as an anthelmintic agent to treat parasitic worm infections.[2][3] The compound is a white, crystalline, or granular powder with a slight odor.[1][4]

| Property | Value | Source(s) |

| CAS Number | 144-29-6 | [5] |

| Molecular Formula | C₂₄H₄₆N₆O₁₄ (or 3C₄H₁₀N₂ · 2C₆H₈O₇) | [1][6][7] |

| Molecular Weight | 642.66 - 642.76 g/mol | [1][5][7] |

| Appearance | White crystalline/granular powder | [1][4][5] |

| Melting Point | ~190 °C (after drying) | [8] |

| Boiling Point | 309.60 °C (estimated) | [9] |

| Solubility | Freely soluble in water; Insoluble in alcohol and ether. | [4] |

| pH (10% aqueous solution) | 10.8 - 11.8 | [6] |

| pKa | 5.35 and 9.73 at 25 °C | [6] |

Mechanism of Action: Neuromuscular Paralysis of Helminths

Piperazine citrate's efficacy as an anthelmintic stems from its targeted action on the neuromuscular systems of parasitic worms, particularly nematodes like Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm).[3][10] The primary mechanism involves its role as a gamma-aminobutyric acid (GABA) receptor agonist.[4][10]

In nematodes, GABA is an inhibitory neurotransmitter that helps regulate muscle contraction and relaxation.[10] Piperazine citrate mimics the action of GABA, binding to GABA receptors on the muscle cells of the worms.[4][10] This binding enhances the inhibitory signal, leading to hyperpolarization of the muscle cell membrane.[10] The increased negative charge inside the cell reduces its excitability and ability to contract.[10]

This process results in a flaccid paralysis of the worm, causing it to lose its grip on the host's intestinal wall.[10][11][12] The paralyzed parasites are then unable to maintain their position and are expelled from the body through normal peristaltic action.[2][10][13] A key advantage of piperazine is its selectivity; it primarily affects the isoform of the GABA receptor found in helminths, with minimal impact on the host's central nervous system where GABA is also a neurotransmitter.[6]

References

- 1. nbinno.com [nbinno.com]

- 2. Piperazine citrate: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 3. Piperazine | drug | Britannica [britannica.com]

- 4. Piperazine citrate | 144-29-6 [chemicalbook.com]

- 5. Piperazine Citrate Manufacturer, Supplier, Exporter [shreejipharmainternational.com]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. Piperazine Citrate | C24H46N6O14 | CID 15595021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. piperazine citrate, 144-29-6 [thegoodscentscompany.com]

- 10. What is the mechanism of Piperazine Citrate? [synapse.patsnap.com]

- 11. drugfuture.com [drugfuture.com]

- 12. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 13. How to Prepare Piperazine Citrate Elixir: Step-by-Step Pharmacy Lab Experiment Guide [pharmacareerinsider.com]

Anthelmintic Spectrum of Piperazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine and its salts have been utilized as anthelmintic agents for decades, primarily targeting ascarid nematodes in a range of host species. This technical guide provides an in-depth overview of the anthelmintic spectrum of activity for piperazine compounds. It consolidates quantitative efficacy data, details the experimental protocols for activity assessment, and elucidates the underlying mechanism of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of anthelmintic drugs.

Introduction

Piperazine, a simple heterocyclic amine, was introduced as an anthelmintic in the 1950s.[1][2] Its derivatives, most commonly piperazine citrate, adipate, and dihydrochloride, exert their effect by inducing a flaccid paralysis in susceptible nematodes, leading to their expulsion from the host's gastrointestinal tract by peristalsis.[3][4][5] This mode of action is distinct from many other anthelmintic classes that cause spastic paralysis or interfere with metabolic processes. While newer, broad-spectrum anthelmintics have largely superseded piperazine in some applications, it remains a relevant compound due to its established safety profile and specific efficacy against certain nematode species.[5] Understanding its spectrum of activity and the methodologies for its evaluation is crucial for its appropriate use and for the development of new anthelmintic strategies.

Mechanism of Action: GABAergic Neurotransmission

The primary mechanism of action of piperazine is its function as a gamma-aminobutyric acid (GABA) receptor agonist in nematodes.[6] In the nematode neuromuscular system, GABA is a key inhibitory neurotransmitter. Piperazine mimics the action of GABA, binding to and activating GABA-gated chloride channels on the muscle cell membranes of the parasite.[6][7] This leads to an influx of chloride ions, causing hyperpolarization of the cell membrane. The increased negative charge inside the cell makes it less responsive to excitatory stimuli, resulting in a state of flaccid paralysis.[6][7] The paralyzed worms are unable to maintain their position in the host's gut and are subsequently expelled with the feces.[5] This selective action on invertebrate GABA receptors contributes to piperazine's favorable safety profile in vertebrate hosts.

Anthelmintic Spectrum and Efficacy

Piperazine compounds exhibit a narrow spectrum of activity, with primary efficacy against ascarid nematodes (roundworms). Their effectiveness can vary depending on the piperazine salt, dosage, host species, and the developmental stage of the parasite. Immature and larval stages are generally less susceptible than adult worms.[8][9]

Data Presentation

The following tables summarize the quantitative efficacy of various piperazine compounds against key nematode species in different hosts. Efficacy is typically measured as the percentage reduction in worm burden in treated animals compared to untreated controls.

Table 1: Efficacy of Piperazine Compounds in Poultry

| Piperazine Salt | Nematode Species | Host | Dosage | Efficacy (%) | Reference(s) |

| Piperazine Dihydrochloride | Ascaridia galli (mature) | Chicken | 64 mg/kg | 83% | [3][10][11] |

| 100 mg/kg | 94% | [3][10][11] | |||

| 200 mg/kg | 100% | [3][10][11] | |||

| Piperazine Dihydrochloride | Ascaridia galli (immature) | Chicken | 64 mg/kg | 86% | [3][10][11] |

| 100 mg/kg | 60% | [3][10][11] | |||

| 200 mg/kg | 100% | [3][10][11] | |||

| Piperazine | Ascaridia galli (adults) | Chicken | Not specified | 92-97% | [12] |

| Ascaridia galli (luminal larvae) | 79-84% | [12] | |||

| Ascaridia galli (histotrophic larvae) | 61-72% | [12] | |||

| Piperazine Adipate | Ascaridia galli | Chicken | ≥150 mg/kg | 97-100% | [13] |

Table 2: Efficacy of Piperazine Compounds in Swine

| Piperazine Salt | Nematode Species | Host | Dosage | Efficacy (%) | Reference(s) |

| Piperazine Dihydrochloride | Ascaris suum | Pig | 200 mg/kg | 99-100% | [14] |

| Piperazine Dihydrochloride | Oesophagostomum dentatum & O. quadrispinulatum | Pig | 200 mg/kg | 99-100% | [14] |

| Piperazine Dihydrochloride | Oesophagostomum spp. (low-fibre diet) | Pig | 200 mg/kg | 89.8% | [4] |

| Piperazine Dihydrochloride | Oesophagostomum spp. (high-fibre diet) | Pig | 200 mg/kg | 99.4% | [4] |

| Piperazine Dihydrochloride | Oesophagostomum spp. (high-fibre diet) | Pig | 100 mg/kg | 90.9% | [4] |

Table 3: Efficacy of Piperazine Compounds in Canines

| Piperazine Salt | Nematode Species | Host | Dosage | Efficacy (%) | Reference(s) |

| Piperazine | Toxocara canis (larval stages) | Dog | 100 mg/kg | Little to no useful effect | [8] |

| Piperazine | Toxascaris leonina (larval stages) | Dog | 100 mg/kg | Little to no useful effect | [8] |

| Piperazine | Toxascaris leonina (immature adults) | Dog | 100 mg/kg | Variable | [8] |

| Piperazine Phosphate | Toxocara canis | Dog (pups) | Not specified | 56% | [15] |

| Piperazine | Toxocara canis | Dog (pups) | 100 mg/kg | 82.5% | [13] |

Table 4: Efficacy of Piperazine Compounds in Equines

| Piperazine Salt | Nematode Species | Host | Dosage | Efficacy (%) | Reference(s) |

| Piperazine Adipate | Parascaris equorum | Horse | 10 g/100 lb body weight | Highly efficient | [1] |

| Piperazine Adipate | Strongylus vulgaris | Horse | 10 g/100 lb body weight | Partially efficient | [1] |

| Piperazine-Carbon Disulfide Complex | Parascaris equorum (immature & mature) | Horse | 37.5 mg/lb body weight | Effective | [16] |